1,3-Benzodioxole, 5-methoxy-
Overview
Description
“1,3-Benzodioxole, 5-methoxy-” is an organic compound that is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid .
Synthesis Analysis
1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . A study on the synthesis, thermal behavior, and biological evaluation of benzodioxole derivatives as potential cytotoxic and antiparasitic agents has been published .
Molecular Structure Analysis
The molecular formula of 1,3-Benzodioxole is C7H6O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Benzodioxole include a density of 1.064 g/cm³, a boiling point of 172–173 °C, and a molar mass of 122.123 g/mol .
Scientific Research Applications
Synthesis of Methoxy-analogues of Coenzymes Q
- Scientific Field : Organic Chemistry
- Application Summary : 1,3-Benzodioxole, 5-methoxy- is used as an intermediate in the synthesis of methoxy-analogues of coenzymes Q . These coenzymes are important in cancer-related research .
- Methods of Application : The synthesis involves the formylation of dihydroapiol, which is easily isolated from parsley and dill seeds . This results in the production of an aldehyde, which is then used in the synthesis of coenzyme Q analogues .
- Results : The method for synthesizing the intermediates of Q0 and its analogues with methoxy, methylenedioxy, methyl and alkyl substituents in the ring based on allylpolymethoxybenzenes (like apiol 1) has been developed .
Acylation of 1,3-Benzodioxole
- Scientific Field : Organic Chemistry
- Application Summary : 1,3-Benzodioxole is acylated in a continuous process using a recyclable heterogeneous substoichiometric catalyst . This process is used in the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .
- Methods of Application : The acylation is performed in a continuous flow process at 100 °C . The reaction is run continuously for 6 hours, showing excellent stability and selectivity .
- Results : In a short time period (30 min), the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .
Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
- Scientific Field : Organic Chemistry
- Application Summary : 1,3-Benzodioxole, 5-methoxy- is used in the synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde . This compound could be used in further synthetic transformations .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Bioactive Compounds in Pesticides and Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Many related compounds containing the methylenedioxyphenyl group, which includes 1,3-Benzodioxole, 5-methoxy-, are bioactive and thus are found in pesticides and pharmaceuticals .
- Methods of Application : These compounds can be synthesized from catechol with disubstituted halomethanes .
- Results : The specific results or outcomes obtained are not provided in the source .
Synthesis of Bioactive Molecules
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 1,3-Benzodioxole, 5-methoxy- is used in the synthesis of bioactive molecules . These molecules are found in pesticides and pharmaceuticals .
- Methods of Application : The synthesis involves the reaction of catechol with disubstituted halomethanes .
- Results : The specific results or outcomes obtained are not provided in the source .
Anti-Tumor Efficiency Improvement
- Scientific Field : Medical Chemistry
- Application Summary : Derivatives of 1,3-Benzodioxole, 5-methoxy- are used to improve the anti-tumor efficiency of certain drugs .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Safety measures for handling 1,3-Benzodioxole include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
5-methoxy-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOILPUKKYLZIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222604 | |
Record name | 1,3-Benzodioxole, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole, 5-methoxy- | |
CAS RN |
7228-35-5 | |
Record name | 1,3-Benzodioxole, 5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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